5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.: 892253-50-8
Cat. No.: VC4038591
Molecular Formula: C10H14N6
Molecular Weight: 218.26 g/mol
* For research use only. Not for human or veterinary use.
![5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine - 892253-50-8](/images/structure/VC4038591.png)
Specification
CAS No. | 892253-50-8 |
---|---|
Molecular Formula | C10H14N6 |
Molecular Weight | 218.26 g/mol |
IUPAC Name | 5-methyl-7-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C10H14N6/c1-8-6-9(15-4-2-11-3-5-15)16-10(14-8)12-7-13-16/h6-7,11H,2-5H2,1H3 |
Standard InChI Key | JCJOZXJNOUQJOT-UHFFFAOYSA-N |
SMILES | CC1=NC2=NC=NN2C(=C1)N3CCNCC3 |
Canonical SMILES | CC1=NC2=NC=NN2C(=C1)N3CCNCC3 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound belongs to the triazolo[1,5-a]pyrimidine family, characterized by a bicyclic scaffold fused at positions 1 and 5. Key structural features include:
-
Core structure: A triazole ring fused to a pyrimidine ring.
-
Substituents: A methyl group at position 5 and a piperazinyl group at position 7 .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₄N₆ |
Molecular Weight | 218.26 g/mol |
CAS Registry Number | 892253-50-8 |
XLogP3-AA (Lipophilicity) | 0.3 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 43.1 Ų |
The piperazinyl group enhances water solubility and enables interactions with biological targets via hydrogen bonding and π-π stacking .
Spectroscopic and Computational Data
-
3D Conformation: The planar triazolopyrimidine core adopts a slight puckered geometry, while the piperazinyl group adopts a chair conformation in solvent environments .
Synthesis and Structural Optimization
Regioselective Synthesis Pathways
The compound is synthesized via a two-step protocol:
-
Core Formation: Cyclocondensation of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones in acetic acid yields the triazolopyrimidine scaffold .
-
Piperazinyl Introduction: Coupling the intermediate with piperazine using N,N-diisopropylethylamine (DIPEA) in dichloromethane .
Key Reaction Conditions :
-
Temperature: Reflux (110°C) for cyclocondensation.
-
Catalyst: Acetic acid.
-
Yield: 65–78% after purification.
Structural Analogues and SAR Insights
Modifications to the triazolopyrimidine scaffold significantly impact biological activity:
-
Methyl Group (Position 5): Enhances metabolic stability by reducing oxidative degradation .
-
Piperazinyl Group (Position 7): Critical for binding to the PA-PB1 interface; replacing it with smaller amines (e.g., morpholine) reduces potency by 10-fold .
Pharmacological Activity
Antiviral Mechanism Against Influenza
The compound inhibits influenza A virus replication by disrupting the PA-PB1 heterodimer, a key component of the viral RNA-dependent RNA polymerase .
Table 2: In Vitro Antiviral Profile
Assay | Result |
---|---|
PA-PB1 Inhibition (IC₅₀) | 0.42 µM |
Viral Replication (EC₅₀) | 1.2 µM |
Cytotoxicity (CC₅₀) | >100 µM |
Molecular docking studies reveal that the piperazinyl group forms hydrogen bonds with Glu623 and hydrophobic interactions with Phe710 of the PA subunit .
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
-
Metabolic Stability: Half-life (t₁/₂) of 2.3 hours in human liver microsomes, primarily via CYP3A4-mediated oxidation .
ADMET Predictions
-
Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .
-
Blood-Brain Barrier (BBB) Penetration: Moderate (logBB = -0.7) .
Applications and Future Directions
Antiviral Drug Development
The compound serves as a lead structure for next-generation influenza therapeutics. Recent optimizations include:
-
Prodrug Derivatives: Phosphonooxymethyl esters to enhance oral bioavailability .
-
Combination Therapies: Synergy with oseltamivir carboxylate (reduced EC₅₀ by 4-fold) .
Challenges and Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume